molecular formula C22H28O2 B6288793 Docosahexaenoic Acid Alkyne CAS No. 2692622-57-2

Docosahexaenoic Acid Alkyne

Cat. No.: B6288793
CAS No.: 2692622-57-2
M. Wt: 324.5 g/mol
InChI Key: XTZUIIMXQHORMY-KUBAVDMBSA-N
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Description

Docosahexaenoic Acid Alkyne is a derivative of docosahexaenoic acid, a polyunsaturated fatty acid predominantly found in the brain and retina. This compound is characterized by the presence of an alkyne group, which makes it a valuable tool in various biochemical applications, particularly in the field of click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various synthetic routes, including the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The reaction conditions often involve the use of copper(I) salts and appropriate solvents to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of docosahexaenoic acid, the precursor to Docosahexaenoic Acid Alkyne, is commonly achieved through the cultivation of microalgae such as Schizochytrium sp. These microalgae are known for their high lipid content, which includes significant amounts of docosahexaenoic acid . The extracted docosahexaenoic acid can then be chemically modified to introduce the alkyne group.

Chemical Reactions Analysis

Comparison with Similar Compounds

    Eicosapentaenoic Acid Alkyne: Another polyunsaturated fatty acid derivative with an alkyne group.

    Arachidonic Acid Alkyne: A similar compound used in the study of lipid signaling.

Uniqueness: Docosahexaenoic Acid Alkyne is unique due to its high degree of unsaturation and the presence of an alkyne group, which makes it particularly useful in click chemistry applications. Its ability to integrate into cellular membranes and participate in signaling pathways also sets it apart from other similar compounds .

Properties

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaen-21-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h1,3-4,6-7,9-10,12-13,15-16,18-19H,5,8,11,14,17,20-21H2,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZUIIMXQHORMY-KUBAVDMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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